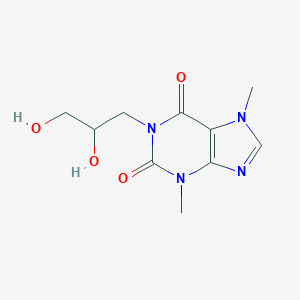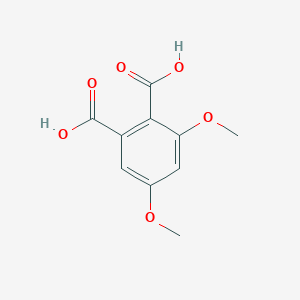
3,5-Dimethoxyphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxyphthalic acid, also known as DMPA, is a chemical compound with the molecular formula C10H10O6. It is a white crystalline powder and is commonly used in the field of organic chemistry. DMPA has gained significant attention due to its potential applications in various scientific research areas.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxyphthalic acid is not well understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including tyrosinase and cholinesterase. Additionally, 3,5-Dimethoxyphthalic acid may also act as a free radical scavenger, which can help protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-Dimethoxyphthalic acid has various biochemical and physiological effects. These effects include anti-inflammatory, antioxidant, and antitumor properties. Additionally, 3,5-Dimethoxyphthalic acid has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,5-Dimethoxyphthalic acid is its ease of synthesis. Additionally, 3,5-Dimethoxyphthalic acid is relatively inexpensive and readily available. However, one limitation of 3,5-Dimethoxyphthalic acid is its low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several potential future directions for research on 3,5-Dimethoxyphthalic acid. One area of interest is the development of new synthetic methods for 3,5-Dimethoxyphthalic acid and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-Dimethoxyphthalic acid and its potential applications in various scientific research areas. Finally, research on the pharmacokinetics and pharmacodynamics of 3,5-Dimethoxyphthalic acid may help to identify potential therapeutic uses for this compound.
Conclusion:
In conclusion, 3,5-Dimethoxyphthalic acid is a chemical compound with potential applications in various scientific research areas. The synthesis method is relatively simple, and 3,5-Dimethoxyphthalic acid is readily available. Studies have shown that 3,5-Dimethoxyphthalic acid has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. However, further research is needed to fully understand the mechanism of action of 3,5-Dimethoxyphthalic acid and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3,5-Dimethoxyphthalic acid involves the reaction of phthalic anhydride with methanol and sulfuric acid. The reaction produces 3,5-dimethoxyphthalide, which is then hydrolyzed to form 3,5-Dimethoxyphthalic acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3,5-Dimethoxyphthalic acid has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of 3,5-Dimethoxyphthalic acid is in the field of organic synthesis. 3,5-Dimethoxyphthalic acid is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propriétés
Numéro CAS |
13133-05-6 |
|---|---|
Nom du produit |
3,5-Dimethoxyphthalic acid |
Formule moléculaire |
C10H10O6 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
3,5-dimethoxyphthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-5-3-6(9(11)12)8(10(13)14)7(4-5)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
UQUKRJYHFUTWCC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



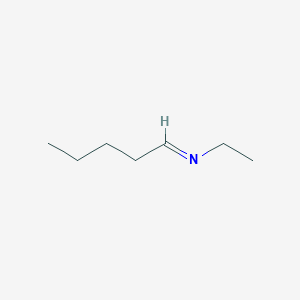
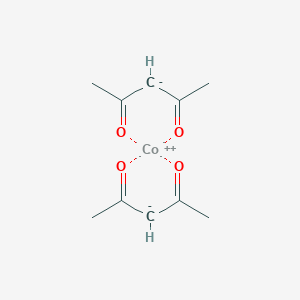
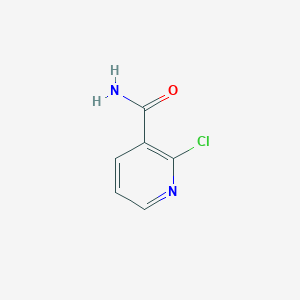
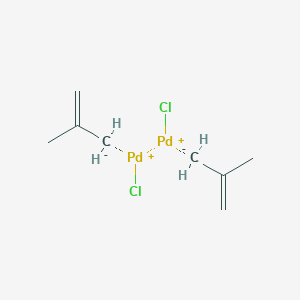
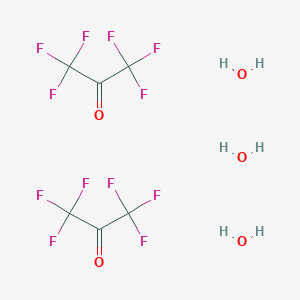
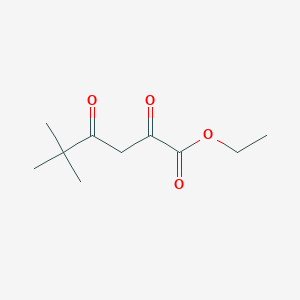
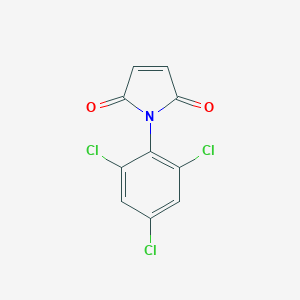
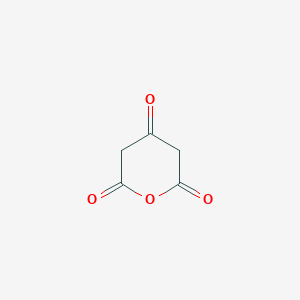
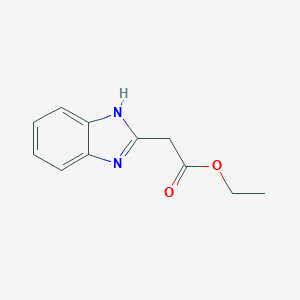
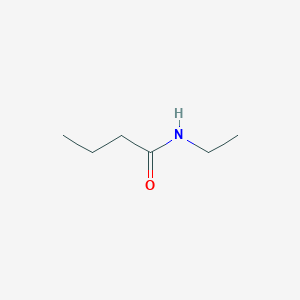
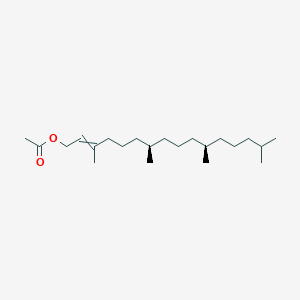

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
